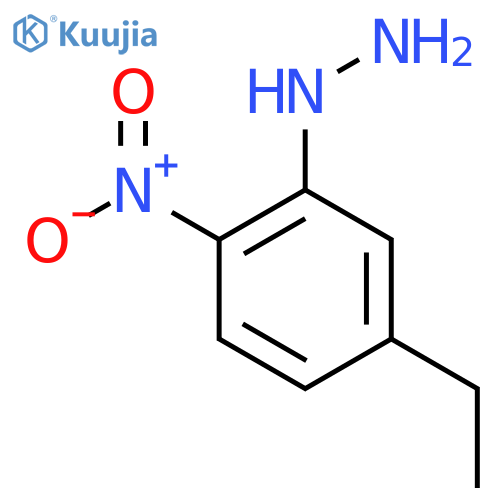Cas no 1805755-00-3 (5-Ethyl-2-nitrophenylhydrazine)

1805755-00-3 structure
商品名:5-Ethyl-2-nitrophenylhydrazine
CAS番号:1805755-00-3
MF:C8H11N3O2
メガワット:181.191841363907
CID:4934262
5-Ethyl-2-nitrophenylhydrazine 化学的及び物理的性質
名前と識別子
-
- 5-Ethyl-2-nitrophenylhydrazine
-
- インチ: 1S/C8H11N3O2/c1-2-6-3-4-8(11(12)13)7(5-6)10-9/h3-5,10H,2,9H2,1H3
- InChIKey: JCUKQEFSKQDCKM-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C=CC(=CC=1NN)CC)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 181
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.9
5-Ethyl-2-nitrophenylhydrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001251-250mg |
5-Ethyl-2-nitrophenylhydrazine |
1805755-00-3 | 98% | 250mg |
659.60 USD | 2021-06-15 | |
| Alichem | A250001251-500mg |
5-Ethyl-2-nitrophenylhydrazine |
1805755-00-3 | 98% | 500mg |
931.00 USD | 2021-06-15 | |
| Alichem | A250001251-1g |
5-Ethyl-2-nitrophenylhydrazine |
1805755-00-3 | 98% | 1g |
1,802.95 USD | 2021-06-15 |
5-Ethyl-2-nitrophenylhydrazine 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
1805755-00-3 (5-Ethyl-2-nitrophenylhydrazine) 関連製品
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
